molecular formula C17H17NO6S B026400 9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate CAS No. 5132-82-1

9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate

Cat. No. B026400
CAS RN: 5132-82-1
M. Wt: 363.4 g/mol
InChI Key: BRNHJGKQDZPTPZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate is a chemical compound with the molecular formula C16H14NO2•CH3O4S . It has a molecular weight of 363.38 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate is a solid compound . It is soluble in methanol . The compound should be stored at -20° C .

properties

IUPAC Name

methyl 10-methylacridin-10-ium-9-carboxylate;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14NO2.CH4O4S/c1-17-13-9-5-3-7-11(13)15(16(18)19-2)12-8-4-6-10-14(12)17;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHJGKQDZPTPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510531
Record name 9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate

CAS RN

5132-82-1
Record name NSC147446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
Reactant of Route 2
Reactant of Route 2
9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
Reactant of Route 3
9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
Reactant of Route 4
Reactant of Route 4
9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
Reactant of Route 5
Reactant of Route 5
9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate
Reactant of Route 6
9-(Methoxycarbonyl)-10-methylacridin-10-ium methyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.